molecular formula C9H9N3S B2800133 Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 16234-51-8

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-

Cat. No. B2800133
CAS RN: 16234-51-8
M. Wt: 191.25
InChI Key: OQYQTVLTXWHLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- is a chemical compound that has been studied for its potential medicinal properties . It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . This makes it an attractive candidate for developing a drug combination targeting energy metabolism .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones were synthesized by heating the respective thiophene-2-carboxamides in formic acid . The reaction yielded excellent results, with yields ranging from 80-98% . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl- are complex and involve several steps. For instance, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidin-4-amine derivatives have shown pronounced antitumor activity. Researchers have synthesized various analogs and studied their effects on cancer cells. The activity often depends on the specific amine fragments attached to the core structure .

Inhibition of Mycobacterial Cyt-bd

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as a potent inhibitor of the mycobacterial Cyt-bd enzyme. This compound exhibits ATP IC50 values ranging from 6 to 18 μM against different strains of Mycobacterium tuberculosis. It serves as a valuable chemical probe for investigating Cyt-bd function under various physiological conditions .

Ureido Intermediates

Thieno[3,2-d]pyrimidin-4-amine derivatives can be used as key intermediates in the synthesis of ureido compounds. One synthetic strategy involves reacting thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield thienopyrimidines. These intermediates play a crucial role in drug development and structural modification .

Biological Activity Modulation

Researchers have explored the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidin-4-amines. By varying the nature of the amine substituents, they can fine-tune the biological activity of these compounds. Docking analyses provide insights into their binding interactions with target proteins .

Drug Design and Optimization

Thieno[3,2-d]pyrimidin-4-amine derivatives serve as valuable scaffolds for drug design. Medicinal chemists can modify the core structure to enhance selectivity, potency, and pharmacokinetic properties. Rational design based on SAR studies contributes to the development of novel therapeutics .

Other Biological Activities

Beyond antitumor and antimycobacterial effects, thieno[3,2-d]pyrimidin-4-amine derivatives may exhibit additional biological activities. Researchers continue to explore their potential as antimicrobial agents, kinase inhibitors, and more .

properties

IUPAC Name

N-prop-2-enylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-10-9-8-7(3-5-13-8)11-6-12-9/h2-3,5-6H,1,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYQTVLTXWHLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.